1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone
CAS No.:
Cat. No.: VC13747431
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO2 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanone |
| Standard InChI | InChI=1S/C16H17NO2/c1-12(18)13-4-8-15(9-5-13)19-16-10-6-14(7-11-16)17(2)3/h4-11H,1-3H3 |
| Standard InChI Key | QRRHYZBXANGMEY-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanone, reflects its bifunctional design:
-
Core structure: A central acetophenone group (C₆H₅COCH₃) linked via an ether bond to a para-substituted dimethylaminophenyl ring.
-
Functional groups:
-
Ketone (-COCH₃): Enhances reactivity in nucleophilic additions and reductions.
-
Ether (-O-): Improves solubility in polar aprotic solvents.
-
Dimethylamino (-N(CH₃)₂): Confers basicity and potential for hydrogen bonding.
-
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₇NO₂ |
| Molecular weight | 255.31 g/mol |
| IUPAC name | 1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanone |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C |
| Topological polar surface area | 38.3 Ų (calculated) |
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The primary synthesis route involves Ullmann-type coupling between 4-(dimethylamino)phenol and 4-bromoacetophenone under basic conditions . Key steps include:
-
Deprotonation: 4-(Dimethylamino)phenol reacts with potassium carbonate (K₂CO₃) in dimethylformamide (DMF), generating a phenoxide ion.
-
Substitution: The phenoxide attacks the electron-deficient para position of 4-bromoacetophenone, displacing bromide.
-
Workup: The crude product is purified via recrystallization or column chromatography.
Reaction conditions:
-
Temperature: 80–100°C
-
Solvent: DMF or dimethylacetamide (DMAc)
Alternative Pathways
-
Reductive Amination: Condensation of 4-hydroxyacetophenone with dimethylamine derivatives, though less efficient.
-
Epoxidation Followed by Ring-Opening: Analogous to methods in CN102432566B , where halogenated intermediates undergo cyclization.
Reactivity and Derivative Formation
Oxidation and Reduction
-
Ketone Reduction: Sodium borohydride (NaBH₄) converts the ketone to a secondary alcohol, yielding 1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanol.
-
Oxidation: Strong oxidizers like KMnO₄ transform the dimethylamino group into a nitro or carboxylic acid moiety.
Electrophilic Substitution
The electron-rich aromatic ring undergoes:
-
Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position.
-
Sulfonation: Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility.
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Current methods yield ~50–70%; ligand-assisted catalysis (e.g., 1,10-phenanthroline) could enhance efficiency.
-
Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
Biological Screening
Priority areas include:
-
In vitro Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7).
-
Antibiotic Resistance: Test synergy with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume